Methylbis[(4-nitrophenyl)methyl]amine
Description
Methylbis[(4-nitrophenyl)methyl]amine is a tertiary amine featuring a central nitrogen atom bonded to two (4-nitrophenyl)methyl groups and one methyl group. The 4-nitrophenyl groups introduce strong electron-withdrawing properties, while the methyl group provides a modest electron-donating effect.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15N3O4/c1-16(10-12-2-6-14(7-3-12)17(19)20)11-13-4-8-15(9-5-13)18(21)22/h2-9H,10-11H2,1H3 |
InChI Key |
MDOGSZWPMOUNOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbis[(4-nitrophenyl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methylbis[(4-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrobenzaldehyde derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylbis[(4-nitrophenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methylbis[(4-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These modifications can result in changes in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Tris(4-nitrophenyl)amine
Structure : Tris(4-nitrophenyl)amine (C₁₈H₁₂N₄O₆) has three 4-nitrophenyl groups directly attached to the nitrogen atom, creating a highly electron-deficient aromatic system .
Comparison :
- Reactivity : The steric hindrance from three bulky nitro groups may reduce nucleophilic reactivity compared to Methylbis[(4-nitrophenyl)methyl]amine, which has a methyl group and two (4-nitrophenyl)methyl substituents.
- Applications: Tris(4-nitrophenyl)amine is often used in organic electronics, whereas this compound’s methyl group could improve solubility in non-polar solvents for pharmaceutical formulations.
Nitrogen Mustard (Methylbis(β-chloroethyl)amine)
Structure : Nitrogen mustard (C₅H₁₁Cl₂N) contains two β-chloroethyl groups and a methyl group bound to nitrogen. It is a bifunctional alkylating agent .
Comparison :
- Reactivity : The β-chloroethyl groups in nitrogen mustard undergo intramolecular cyclization to form reactive aziridinium ions, enabling DNA cross-linking. In contrast, the nitro groups in this compound are unlikely to participate in alkylation but may engage in redox reactions or hydrogen bonding .
- Biological Activity : Nitrogen mustard is a potent anticancer agent, while this compound’s nitro groups may confer antimicrobial properties, as seen in structurally related 1,3,4-thiadiazole derivatives .
Schiff Base Derivatives (e.g., (E,E)-1,4-Phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine])
Structure : This compound (C₂₈H₂₂N₄O₄) features imine linkages and nitro-substituted phenyl groups .
Comparison :
- Synthesis : Schiff bases are typically synthesized via condensation of aldehydes and amines, whereas this compound may require alkylation of ammonia with 4-nitrobenzyl halides.
- Stability : The imine bonds in Schiff bases are pH-sensitive, while this compound’s C–N bonds are more stable under physiological conditions .
Research Findings and Mechanistic Insights
- coli and C. albicans . This suggests that this compound could act via nitro group-mediated disruption of microbial electron transport chains.
- Contrast with Alkylating Agents : Unlike nitrogen mustard, which cross-links DNA, this compound’s nitro groups may generate reactive oxygen species (ROS) under reducing conditions, offering a distinct mechanism of action .
- Synthetic Challenges : The synthesis of this compound may parallel methods used for trisubstituted amines, requiring careful control of stoichiometry to avoid over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
